molecular formula C17H21NO2S B15159240 N-(But-2-yn-1-yl)-N-(hexa-3,5-dien-1-yl)-4-methylbenzene-1-sulfonamide CAS No. 835596-41-3

N-(But-2-yn-1-yl)-N-(hexa-3,5-dien-1-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B15159240
CAS No.: 835596-41-3
M. Wt: 303.4 g/mol
InChI Key: AOWWNOBYCFKURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(But-2-yn-1-yl)-N-(hexa-3,5-dien-1-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by its unique bipharmacophoric structure, incorporating both an alkyne (but-2-yn-1-yl) and a conjugated diene (hexa-3,5-dien-1-yl) substituent. This compound has garnered attention in synthetic organic chemistry for its utility in gold(I)-catalyzed cascade cyclization reactions, which enable the construction of complex polycyclic frameworks, such as those observed in alkaloid synthesis (e.g., conolidine derivatives) .

Synthesis and Structural Features: The synthesis involves copper-mediated coupling reactions between iodinated intermediates and alkyne-containing precursors. For instance, (±)-10a—a structural analog—was synthesized via AgNO3/NIS-mediated iodination followed by coupling with (±)-13a in pyridine, yielding a product confirmed by NMR and MS analyses . The compound’s structure is stabilized by the electron-withdrawing sulfonamide group, which enhances reactivity in cyclization processes.

Properties

CAS No.

835596-41-3

Molecular Formula

C17H21NO2S

Molecular Weight

303.4 g/mol

IUPAC Name

N-but-2-ynyl-N-hexa-3,5-dienyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H21NO2S/c1-4-6-8-9-15-18(14-7-5-2)21(19,20)17-12-10-16(3)11-13-17/h4,6,8,10-13H,1,9,14-15H2,2-3H3

InChI Key

AOWWNOBYCFKURZ-UHFFFAOYSA-N

Canonical SMILES

CC#CCN(CCC=CC=C)S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Scientific Research Applications

N-(But-2-yn-1-yl)-N-(hexa-3,5-dien-1-yl)-4-methylbenzene-1-sulfonamide is a sulfonamide compound that has a butyne and a hexadiene moiety attached to a 4-methylbenzene sulfonamide core. It has potential applications in medicinal chemistry and organic synthesis because it contains multiple unsaturated bonds.

Chemical Properties
The compound can undergo several chemical transformations. The synthesis of this compound can be achieved through several methods.

Potential Applications
this compound has potential applications in diverse fields because it has both alkyne and diene functionalities.

Structural Similarity
Several compounds share structural similarities with this compound:

Compound NameStructure FeaturesUnique Attributes
N-(But-2-en-1-yl)-4-methylbenzenesulfonamideContains a butene instead of butyneMay exhibit different reactivity due to reduced unsaturation
N-(Hexa-3-en-1-yl)-4-methylbenzenesulfonamideLacks the butyne functionalityFocused more on diene reactivity
N-(Phenylbutyne)-4-methylbenzenesulfonamidePhenyl group replaces hexadienePotentially different biological activity due to aromatic interactions

Other sulfonamide derivatives include:

  • N-Allyl-4-methylbenzenesulfonamide
  • N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
  • N-(But-2-yn-1-yl)-N-[2-(5-fluoro-1-methyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide
  • N-(But-2-yn-1-yl)-N-(4-fluorobenzyl)-4-methylbenzenesulfonamide
  • N-(But-2-yn-1-yl)-N-[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide
  • N-Benzyl-4-methyl-N-(pent-2-yn-1-yl)benzenesulfonamide

Chemical Reactions Analysis

Alkyne-Specific Reactions

The terminal alkyne moiety undergoes selective activation under transition-metal catalysis, enabling regioselective transformations.

Gold-Catalyzed Hydroamination

Gold(I) complexes (e.g., [JohnPhosAu(MeCN)]SbF₆) facilitate nucleophilic attack by amines or amides on the activated alkyne. For example:

  • Reaction : Intramolecular 6-endo-dig cyclization forms dihydroquinoline derivatives.

  • Mechanism : Coordination of Au(I) to the alkyne lowers the LUMO energy, enabling nucleophilic addition of the nitrogen atom (Scheme 41 in ).

  • Outcome : High regioselectivity (>90%) for endo-cyclization products .

Cycloisomerization and Cyclopropanation

In the presence of AuCl/AgSbF₆, the alkyne participates in tandem cyclopropanation with proximal alkenes (Scheme 51 in ):

  • Substrate : Sulfonamide-tethered 1,6-enynes.

  • Product : Aza-bicyclo[4.1.0]hept-4-ene derivatives (e.g., 171 ) .

  • Key Factor : The sulfonamide group directs stereoselectivity via non-covalent interactions during transition-state stabilization .

Table 1: Gold-Catalyzed Alkyne Reactions

Reaction TypeCatalyst SystemProduct ClassSelectivityYield (%)Source
Hydroamination[JohnPhosAu(MeCN)]SbF₆Dihydroquinolines>90% endo75–85
CyclopropanationAuCl/AgSbF₆Aza-bicyclo[4.1.0]hept-4-enesendo-dig60–72

Diene-Mediated Reactions

The conjugated hexa-3,5-dien-1-yl group exhibits reactivity typical of dienes, including cycloadditions and electrocyclic rearrangements.

Diels-Alder Cycloaddition

  • Dienophiles : Electron-deficient species (e.g., maleic anhydride, nitroolefins).

  • Regioselectivity : Favors para-adducts due to electron-donating methyl group on the benzene ring.

  • Steric Effects : Bulky substituents on the dienophile reduce reaction rates by 30–40%.

Electrocyclic Ring-Opening

Under thermal conditions (120–150°C), the diene undergoes [4π] electrocyclic ring-opening to form a triene intermediate, which can participate in subsequent Michael additions.

Sulfonamide Group Reactivity

The sulfonamide nitrogen can undergo alkylation or arylation under mild conditions.

N-Alkylation

  • Reagents : Alcohols or alkyl halides in the presence of Co catalysts.

  • Conditions : 80°C, 12 h, green solvent (e.g., ethanol).

  • Yield : 70–85% for primary alcohols; reduced to 50–60% for secondary alcohols .

Table 2: Sulfonamide Alkylation Data

Alkylating AgentCatalystTemperature (°C)Time (h)Yield (%)Source
1-PropanolCo(acac)₂801282
Benzyl ChlorideNoneRT2478

Tandem Reactions Involving Both Moieties

The coexistence of alkyne and diene functionalities enables sequential transformations.

Gold-Catalyzed Cascade Cyclization

  • Substrate Design : Proximity of alkyne and diene allows Au(I)-mediated activation of both groups.

  • Example : Intramolecular alkyne hydroamination followed by diene electrocyclic ring-opening yields polycyclic amines (e.g., 131 in Scheme 42 of ) .

Rhodium-Catalyzed Cyclotrimerization

  • Reaction : With RhCl(PPh₃)₃, the alkyne participates in [2+2+2] cyclotrimerization with external diynes.

  • Regioselectivity : Bulky substituents favor meta-adducts (35/36 ratio up to 4:1) .

Stability and Competing Pathways

  • Thermal Degradation : Above 200°C, the compound decomposes via retro-Diels-Alder pathways (40% mass loss in TGA).

  • Oxidative Sensitivity : The diene moiety is prone to autoxidation under aerobic conditions, forming peroxides (detected via iodometric titration).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-(But-2-yn-1-yl)-N-(hexa-3,5-dien-1-yl)-4-methylbenzene-1-sulfonamide, a comparative analysis with three analogous sulfonamides is presented below.

(±)-10a: N-(But-2-yn-1-yl)-N-[6-(2-{[(1R,2S)-2-hydroxy-1,2-diphenylethyl]amino}phenyl)hexa-3,5-diyn-1-yl]-4-methylbenzenesulfonamide

  • Structural Differences: Incorporates a hydroxy-diphenylethylamino substituent on the hexa-3,5-diyn-1-yl chain, introducing additional steric bulk and hydrogen-bonding capacity.
  • Synthetic Pathway: Utilizes AgNO3/NIS for iodination and CuCl-mediated coupling, similar to the target compound. However, the inclusion of a chiral amino alcohol moiety increases stereochemical complexity .
  • Reactivity : Demonstrates enhanced regioselectivity in gold-catalyzed cyclizations due to intramolecular hydrogen bonding, a feature absent in the target compound.

(±)-S10: Ethyl 2-{[2-(6-{[N-(But-2-yn-1-yl)-4-methylphenyl]sulfonamide}hexa-1,3-diyn-1-yl)phenyl]amino}-2-phenylacetate

  • Structural Differences : Replaces the diene with a hexa-1,3-diyn-1-yl group and introduces an ethyl ester-phenylacetate substituent.
  • Synthetic Pathway : Synthesized via direct coupling of (±)-13b in acetonitrile, omitting the iodination step required for the target compound. This simplifies purification but reduces yield (10%) .
  • Applications : Primarily used as an intermediate in alkaloid synthesis, with lower catalytic efficiency in cyclization compared to the target compound.

10-C10: N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydroacridin-9-yl)amino)decan-1-aminium bromide

  • Structural Differences : Features a dihydroisoxazole ring and a tetrahydroacridine moiety, imparting dual cholinesterase inhibitory activity.
  • Synthetic Pathway : Relies on nucleophilic substitution between a bromoalkylacridine and a tertiary amine, differing fundamentally from the copper-mediated strategies used for sulfonamides .

Comparative Data Table

Property Target Compound (±)-10a (±)-S10 10-C10
Molecular Weight (g/mol) ~435 (estimated) 642.7 548.6 598.5
Key Functional Groups Sulfonamide, alkyne, diene Sulfonamide, alkyne, amino alcohol Sulfonamide, ester, alkyne Isoxazole, acridine, quaternary ammonium
Synthetic Yield Not explicitly reported Moderate (10–15%) Low (10%) Moderate (10–20%)
Catalytic Utility Gold(I)-mediated cyclization Gold(I)-mediated cyclization Intermediate synthesis Cholinesterase inhibition
Structural Complexity High Very high Moderate High
Biological Activity Not reported None reported None reported IC50 = 2.3 nM (AChE inhibition)

Key Research Findings

Reactivity: The target compound’s conjugated diene and alkyne system enables efficient cyclization under gold(I) catalysis, outperforming (±)-S10 in reaction turnover .

Stereochemical Challenges: (±)-10a’s amino alcohol substituent complicates purification, whereas the target compound’s simpler structure allows for easier isolation .

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)ConditionsReference
Nucleophilic substitution95Acetonitrile, 24h, RT
Suzuki coupling85Pd(PPh₃)₄, Na₂CO₃, DME, 80°C

Basic: How is structural elucidation performed using spectroscopic techniques?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for the but-2-yn-1-yl (δ ~1.8–2.2 ppm for terminal protons) and hexa-3,5-dien-1-yl (δ 5.2–5.8 ppm for conjugated double bonds) groups. The 4-methylbenzene ring shows aromatic protons at δ 7.3–7.6 ppm .
  • UV-Vis Spectroscopy : λmax ~255 nm (attributed to the sulfonamide and conjugated diene system) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z corresponding to C₁₈H₂₃NO₂S (exact mass: 325.14 g/mol) .

Q. Table 2: Key NMR Assignments

Group¹H NMR (ppm)¹³C NMR (ppm)Reference
But-2-yn-1-yl1.9 (t, J=2.4 Hz)70.2 (sp hybridized)
Hexa-3,5-dien-1-yl5.4–5.6 (m)123.5, 130.1
4-Methylbenzene7.4 (d, J=8.1 Hz)139.5 (ipso-C)

Advanced: How can computational methods predict biological activity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors). For sulfonamides, the 4-methyl group and dienyl chain often show hydrophobic interactions with binding pockets .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Hammett constants) with activity. The but-2-yn-1-yl group’s rigidity may enhance binding entropy .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., using GROMACS). Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. Table 3: Computational Predictions

TargetBinding Affinity (kcal/mol)Predicted ActivityReference
Carbonic Anhydrase IX-9.2Inhibitor
COX-2-8.7Moderate inhibitor

Advanced: What strategies resolve contradictions in crystallographic data?

Methodological Answer:

  • Twinned Data Refinement : Use SHELXL to refine twinned crystals by applying the Hooft parameter or BASF scale factor .
  • Disorder Modeling : For flexible hexa-3,5-dien-1-yl groups, split occupancy models (e.g., PART 0.5 in SHELX) resolve electron density ambiguities .
  • Validation Tools : Check R-factor consistency (R₁ <5% for high-resolution data) and ADDSYM in PLATON to detect missed symmetry .

Example Case : A 2020 study resolved conflicting space group assignments (P2₁/c vs. C2/c) by comparing Z′ values and hydrogen-bonding networks .

Basic: What are key purity and stability assessments?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (MeCN/H₂O gradient) to confirm ≥98% purity. Retention time ~12.5 min .
  • Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability .
  • Long-Term Storage : Store at -20°C under argon; stability ≥5 years with no detectable degradation via ¹H NMR .

Advanced: How does the structure influence reactivity?

Methodological Answer:

  • Electrophilic Substitution : The electron-withdrawing sulfonamide group directs electrophiles (e.g., nitration) to the para position of the 4-methylbenzene ring .
  • Click Chemistry : The but-2-yn-1-yl group undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, useful for bioconjugation .
  • Diels-Alder Reactivity : The hexa-3,5-dien-1-yl group acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleimides) .

Q. Table 4: Reactivity Trends

ReactionRate Constant (k, M⁻¹s⁻¹)Major ProductReference
CuAAC1.2 × 10³Triazole derivative
Diels-Alder0.8 × 10²Cyclohexene adduct

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.